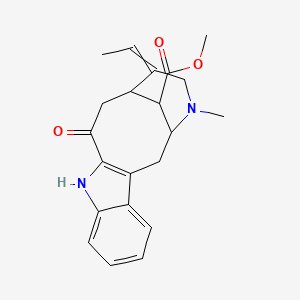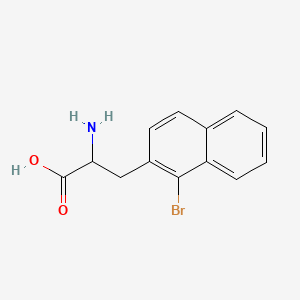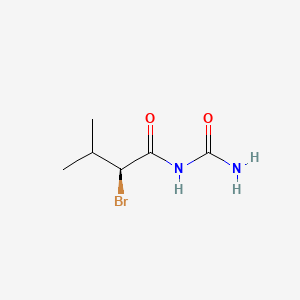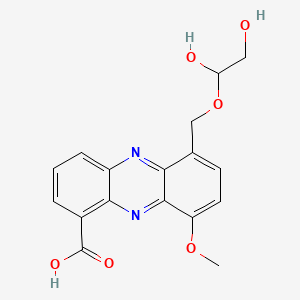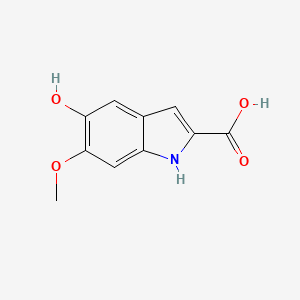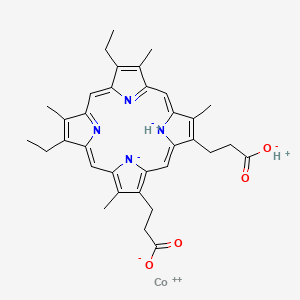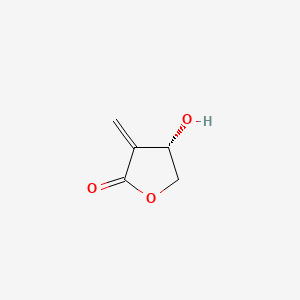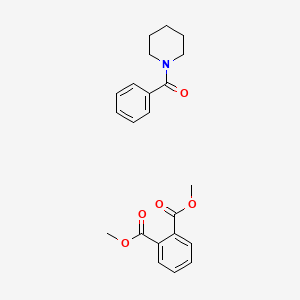![molecular formula C17H19N3O B1212206 4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol CAS No. 47142-51-8](/img/structure/B1212206.png)
4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Overview
Description
“4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol” is an aromatic amine and a tertiary amino compound . It plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is characterized using FTIR, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the formation of covalent bonds with other molecules . It is also involved in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a melting point of 280 °C . It is a solid form and its empirical formula is C9H10N2O .Scientific Research Applications
Pharmacological Effects of Phenolic Compounds
Phenolic acids, including derivatives similar to the specified chemical, are known for their diverse pharmacological effects. Studies have shown that compounds like Chlorogenic Acid (CGA) possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, for example, has been found to modulate lipid metabolism and glucose, potentially aiding in the treatment of diseases such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental and Toxicological Studies
Synthetic phenolic antioxidants (SPAs), which may share some structural similarities with the compound , have been studied for their environmental occurrence, human exposure, and toxicity. These studies have highlighted the presence of SPAs in various environmental matrices and their potential toxicological impacts, including hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Biological Activities and Chemical Analysis
Phenolic compounds from plants, such as those found in Salvia miltiorrhiza, exhibit a range of biological activities including antioxidant, anti-ischemia reperfusion, and anti-thrombosis effects. The caffeic acid derivatives from this plant, for instance, have been extensively studied for their pharmacological properties, highlighting the therapeutic potential of phenolic acids and their derivatives (Jiang et al., 2005).
Safety And Hazards
While specific safety and hazard information for this compound is not available in the retrieved sources, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .
Future Directions
properties
IUPAC Name |
4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-2-4-14(5-3-13)20(12-17-18-10-11-19-17)15-6-8-16(21)9-7-15/h2-9,21H,10-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXLJKWLYGGOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



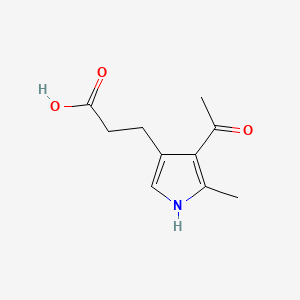
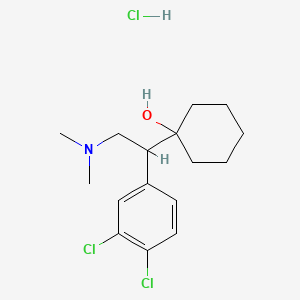
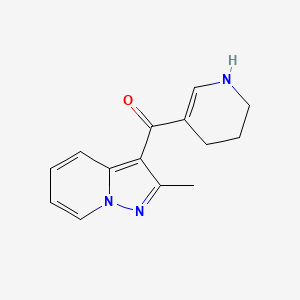
![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
